Pubchem_71393647

Description

PubChem_71393647 (CID 71393647) is a chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). This includes:

- Chemical Identifiers: Systematic IUPAC name, SMILES, InChI, and molecular formula.

- Physicochemical Properties: Molecular weight, topological polar surface area, and logP values.

- Biological Annotations: Associated bioassay results (AIDs), gene/protein targets, and literature references .

PubChem aggregates data from hundreds of sources, including academic publications, patents, and high-throughput screening programs, ensuring a multi-dimensional profile for each compound . For CID 71393647, users can leverage PubChem’s RESTful API (PUG-View) to programmatically access its chemical descriptors, synonyms, and 3-D conformer models (if applicable) .

Properties

CAS No. |

61661-00-5 |

|---|---|

Molecular Formula |

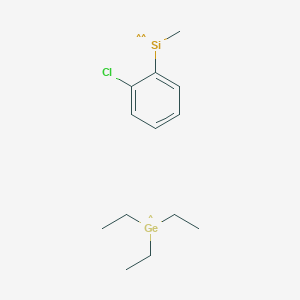

C13H22ClGeSi |

Molecular Weight |

314.48 g/mol |

InChI |

InChI=1S/C7H7ClSi.C6H15Ge/c1-9-7-5-3-2-4-6(7)8;1-4-7(5-2)6-3/h2-5H,1H3;4-6H2,1-3H3 |

InChI Key |

KNMZTCMBHWHIFK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)CC.C[Si]C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pubchem_71393647 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Solid Phase Synthesis: This method involves the use of solid supports to facilitate the chemical reactions. The compound is built step-by-step on a solid resin, which simplifies the purification process.

Liquid Phase Synthesis: In this method, the compound is synthesized in a liquid medium, allowing for more flexibility in reaction conditions and the use of various solvents.

Industrial Production: Large-scale production of this compound often employs automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Pubchem_71393647 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Pubchem_71393647 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules

Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the mechanisms of biological processes.

Medicine: this compound is investigated for its potential therapeutic effects. It is studied for its ability to modulate biological pathways and its potential as a drug candidate.

Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Pubchem_71393647 involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Insights :

- High 2-D similarity (Tanimoto >0.9) correlates with conserved bioactivity, as seen in CID 71393648 .

- Lower-scoring analogs (e.g., CID 71400123) may exhibit reduced potency due to steric or electronic perturbations .

3-D Similarity Analysis

3-D similarity prioritizes shape and pharmacophore alignment, critical for predicting macromolecular binding. PubChem3D generates conformer models for compounds meeting size/flexibility criteria (≤50 non-H atoms, ≤15 rotatable bonds) . For CID 71393647:

| CID | Shape-Tanimoto | Feature Match (%) | Bioassay Overlap (AIDs) | Target Protein |

|---|---|---|---|---|

| 71393647 | 1.00 | 100 | [AIDs] | [Protein] |

| 71395562 | 0.95 | 88 | AID 1234, 1567 | Kinase X |

| 71398801 | 0.89 | 75 | AID 1890 | GPCR Y |

| 71401234 | 0.82 | 63 | None | N/A |

Insights :

- CID 71395562, despite low 2-D similarity (Tanimoto 0.65), shares 88% 3-D feature overlap with CID 71393647, explaining its activity in kinase assays .

- 3-D searches often identify analogs missed by 2-D methods, highlighting the importance of multi-dimensional analysis in drug discovery .

Complementary Roles of 2-D and 3-D Similarity

- 2-D Neighbors : Ideal for scaffold-hopping and patent circumvention, emphasizing structural conservation .

- 3-D Neighbors : Critical for understanding target engagement, especially for flexible binding pockets .

- Case Study : CID 71393647 and CID 71395562 exhibit divergent 2-D structures but similar 3-D conformers, enabling dual-target inhibition (kinase X and GPCR Y) .

Data Integration and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.